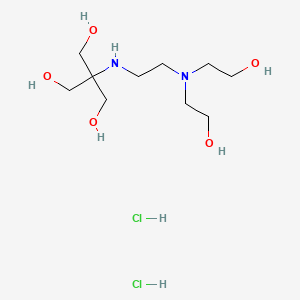
1,3-Propanediol, 2-((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-2-(hydroxymethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-2-(hydroxymethyl)-, dihydrochloride is a complex organic compound. It is characterized by the presence of multiple hydroxyl groups and amine functionalities, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 1,3-propanediol and various amine derivatives. The reaction conditions may involve:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acid or base catalysts to promote the formation of the desired product.
Solvents: Polar solvents like water or alcohols to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production.
Purification Steps: Techniques like distillation, crystallization, or chromatography to obtain a pure product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of amine groups to form secondary or tertiary amines.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol: A simpler analog with fewer functional groups.
2-Amino-1,3-propanediol: Contains an amino group and two hydroxyl groups.
Bis(2-hydroxyethyl)amine: A related compound with similar functional groups.
Uniqueness
The uniqueness of 1,3-Propanediol, 2-((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-2-(hydroxymethyl)-, dihydrochloride lies in its combination of multiple hydroxyl and amine groups, providing a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
13782-63-3 |
|---|---|
Molekularformel |
C10H26Cl2N2O5 |
Molekulargewicht |
325.23 g/mol |
IUPAC-Name |
2-[2-[bis(2-hydroxyethyl)amino]ethylamino]-2-(hydroxymethyl)propane-1,3-diol;dihydrochloride |
InChI |
InChI=1S/C10H24N2O5.2ClH/c13-5-3-12(4-6-14)2-1-11-10(7-15,8-16)9-17;;/h11,13-17H,1-9H2;2*1H |
InChI-Schlüssel |
JTHHYTRCFDZOKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCO)CCO)NC(CO)(CO)CO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


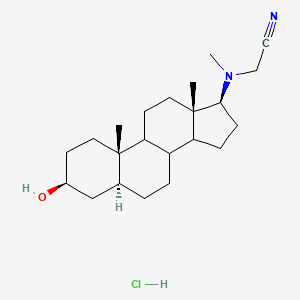



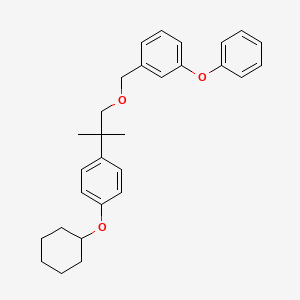
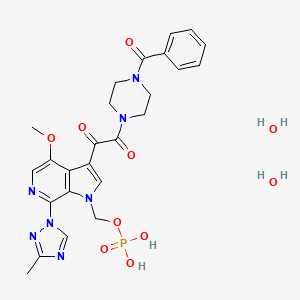
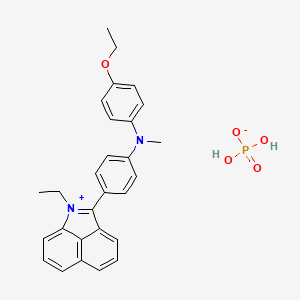
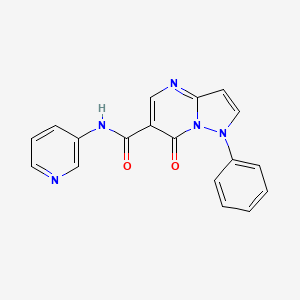

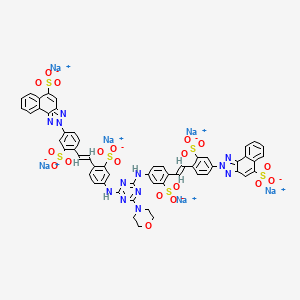
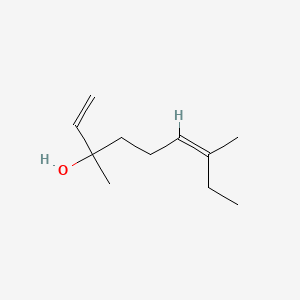
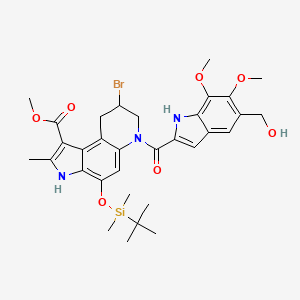
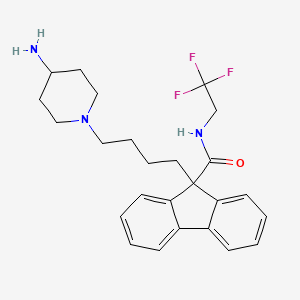
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)
